N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine
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Overview
Description
N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a pyrazole ring, a pyridine ring, and a substituted oxolane ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 4-chloropyrazole ring. This can be achieved through the reaction of hydrazine with 4-chloroacetophenone under acidic conditions.
Synthesis of the Pyridine Derivative: The next step involves the synthesis of the 6-methylpyridine derivative. This can be synthesized via a condensation reaction between 2-acetylpyridine and formaldehyde in the presence of a base.
Coupling Reaction: The 4-chloropyrazole and 6-methylpyridine derivatives are then coupled using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Formation of the Oxolane Ring: The final step involves the formation of the oxolane ring. This can be achieved by reacting the intermediate with 2,2,5,5-tetramethyloxolane-3-amine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyrazole moiety can undergo nucleophilic substitution reactions. Typical reagents include sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and drug design.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine
- N-[[2-(4-bromopyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine
- N-[[2-(4-fluoropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine
Uniqueness
This compound is unique due to the presence of the chloropyrazole moiety, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the pyrazole ring.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
IUPAC Name |
N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c1-12-6-7-13(16(22-12)23-11-14(19)10-21-23)9-20-15-8-17(2,3)24-18(15,4)5/h6-7,10-11,15,20H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSPQKNLVSUYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC2CC(OC2(C)C)(C)C)N3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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